![molecular formula C17H17N3O4S B14798942 (2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide is a complex organic compound that features a furan ring, a phenoxy group, and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with an appropriate electrophile.
Formation of the acrylamide moiety: This can be done through the reaction of an amine with an acrylate ester or acrylamide precursor.
Coupling of the intermediates: The final step involves coupling the furan, phenoxy, and acrylamide intermediates under controlled conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-furyl)acrylamide: Lacks the phenoxy and hydrazino groups, making it less complex and potentially less versatile.
N-(2-methylphenoxy)acrylamide:
N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide: Lacks the furan ring, which may affect its chemical properties and reactivity.
Uniqueness
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide is unique due to the presence of both the furan ring and the phenoxy group, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C17H17N3O4S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(E)-3-(furan-2-yl)-N-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12-5-2-3-7-14(12)24-11-16(22)19-20-17(25)18-15(21)9-8-13-6-4-10-23-13/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,25)/b9-8+ |
Clé InChI |
CDMWWKKFSIDNFL-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


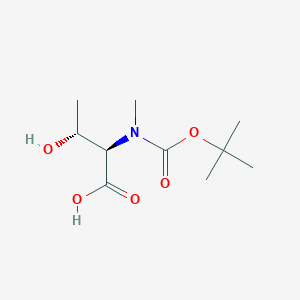
![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
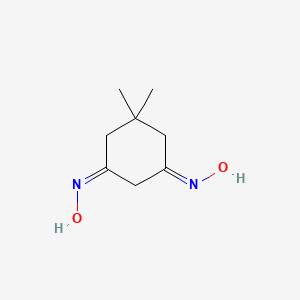
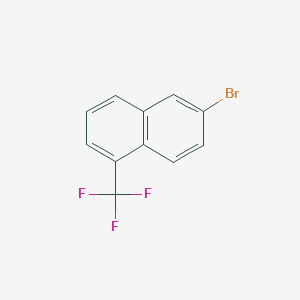
![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)

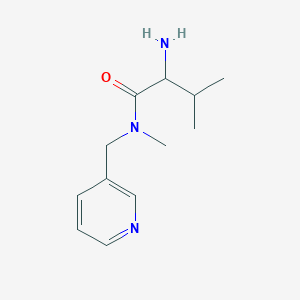

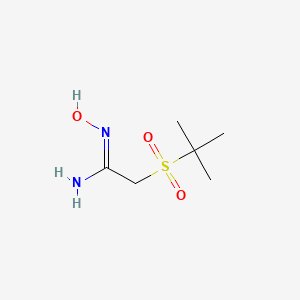
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
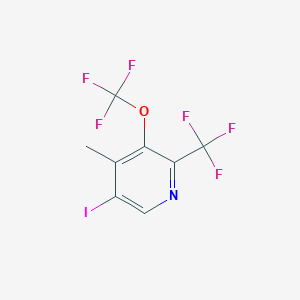
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)
